Ethyl 2-[2-(2-tert-butyl-4-methylphenoxy)acetamido]benzoate
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Overview
Description
Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate is a chemical compound with the linear formula C22H27NO4 . It is a part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate is represented by the linear formula C22H27NO4 . The molecular weight of the compound is 369.465 .Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate are not explicitly mentioned in the available resources. The compound has a molecular weight of 369.465 . For more detailed information about its physical and chemical properties, it is recommended to refer to specialized databases or resources.Scientific Research Applications
Anti-Juvenile Hormone Agents : Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate, referred to as ETB, has been synthesized and identified as a partial juvenile hormone (JH) antagonist targeting larval epidermis. It has shown to induce precocious metamorphosis in silkworms, Bombyx mori, indicating JH deficiency. This property is of significant interest in the study of insect development and potentially in pest control (Kuwano et al., 2008).
Synthesis and Structural Analysis : Research has been conducted on the synthesis and structural properties of derivatives of Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate. These studies contribute to the understanding of the compound’s chemical behavior and potential applications in various fields, including materials science and organic synthesis (Zhang et al., 2011).
Use in HIV-Protease Assays : A derivative of Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate has been used in the synthesis of oligopeptides for HIV-protease assays. This application is crucial for research in the field of virology and the development of treatments for HIV (Badalassi et al., 2002).
Gastroprotective Activity : A related compound, Ethyl-4-[(3,5-di-tert-butyl-2-hydroxybenzylidene) Amino]benzoate (ETHAB), has demonstrated gastroprotective activity against ethanol-induced gastric mucosal ulcer in rats. This research is significant for developing new treatments for gastrointestinal disorders (Halabi et al., 2014).
Pharmacological Characterization : Ethyl-4-{trans-4-[((2S)-2-hydroxy-3-{4-hydroxy-3[(methylsulfonyl)amino]-phenoxy}propyl) Amino]cyclohexyl}benzoate hydrochloride (SAR150640) has been characterized as a potent and selective β3-adrenoceptor agonist for the treatment of preterm labor. This highlights the compound's potential in therapeutic applications in obstetrics (Croci et al., 2007).
Optical Nonlinear Properties : Schiff base compounds derived from Ethyl-4-amino benzoate have been synthesized and studied for their nonlinear refractive index and optical limiting properties. These findings are relevant to the field of photonics and the development of optical materials (Abdullmajed et al., 2021).
Safety and Hazards
Sigma-Aldrich provides Ethyl 2-{[(2-tert-butyl-4-methylphenoxy)acetyl]amino}benzoate as part of a collection of rare and unique chemicals. The buyer assumes responsibility to confirm product identity and/or purity . For safety and hazard information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer.
Properties
IUPAC Name |
ethyl 2-[[2-(2-tert-butyl-4-methylphenoxy)acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO4/c1-6-26-21(25)16-9-7-8-10-18(16)23-20(24)14-27-19-12-11-15(2)13-17(19)22(3,4)5/h7-13H,6,14H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMWPZQNKFRLVEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)C)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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